

# solubility of diethyl 2-(ethoxymethyl)malonate in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

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An In-Depth Technical Guide to the Solubility of **Diethyl 2-(Ethoxymethyl)malonate** in Organic Solvents

## Authored by: Gemini, Senior Application Scientist

### Abstract

**Diethyl 2-(ethoxymethyl)malonate** (DEEM), a pivotal building block in pharmaceutical and fine chemical synthesis, is a liquid ester whose behavior in solution is critical for reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of its solubility in organic solvents. A review of current literature reveals a notable scarcity of precise quantitative solubility data. Consequently, this guide establishes a robust theoretical framework for predicting solubility based on molecular structure and intermolecular forces, presents available qualitative data, and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility parameters. This document is intended for researchers, chemists, and drug development professionals who utilize DEEM and require a deep, practical understanding of its solution chemistry.

## Introduction: The Synthetic Versatility of Diethyl 2-(Ethoxymethyl)malonate

**Diethyl 2-(ethoxymethyl)malonate** (CAS No. 87-13-8), often abbreviated as DEEM or EMME, is a highly functionalized diester and enol ether.<sup>[1][2][3]</sup> Its structure features two ethyl ester groups and an ethoxymethylene substituent attached to a central carbon, creating multiple

reactive sites. This unique arrangement makes it an exceptionally valuable intermediate in organic synthesis.[3]

Notably, DEEM is a cornerstone in the Gould-Jacobs reaction for the synthesis of quinolones, a critical class of antibiotics.[1][2] Its applications extend to the production of agrochemicals, specialty polymers, and other fine chemicals, underscoring the importance of understanding its physical properties for process development and scale-up.[4] Solubility, a fundamental parameter, dictates the choice of reaction media, affects reaction kinetics, and is crucial for designing effective extraction and crystallization procedures.

## Physicochemical Characteristics

A foundational understanding of DEEM's physical properties is essential before analyzing its solubility. These parameters, summarized in Table 1, define its state and influence its interactions with solvents.

Property	Value	Reference(s)
CAS Number	87-13-8	[1][2][5]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>5</sub>	[1][6]
Molecular Weight	216.23 g/mol	[1][2][6]
Appearance	Clear, colorless to light yellow liquid	[1][2]
Melting Point	-33 °C	[2]
Boiling Point	279-283 °C (decomposes)	[1][2]
Density	1.080 g/mL at 20 °C	[1][2]
Refractive Index	n <sub>D</sub> <sup>20</sup> ≈ 1.463	[1][2]

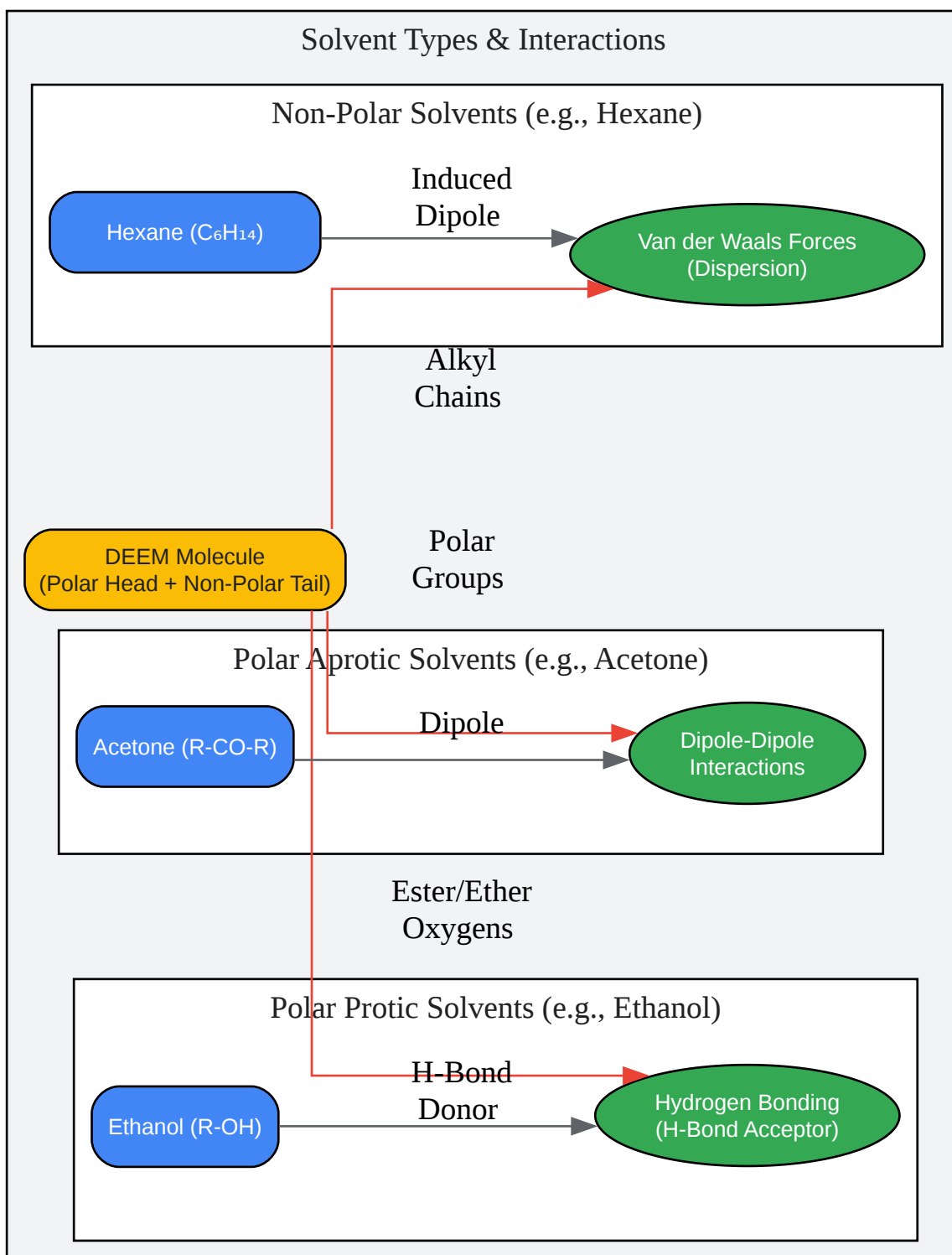
## Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The molecular

structure of DEEM—possessing both polar and non-polar regions—results in a nuanced solubility profile.

- **Polar Moieties:** The molecule contains five oxygen atoms within two ester functional groups and one enol ether linkage. These regions are polar and can act as hydrogen bond acceptors.
- **Non-Polar Moieties:** The structure includes three ethyl groups and a hydrocarbon backbone, which constitute a significant non-polar character.

The interplay of these regions dictates how DEEM interacts with different classes of solvents.



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Figure 1: Intermolecular forces governing DEEM solubility.

## Polar Protic Solvents (e.g., Ethanol, Methanol)

These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. The oxygen atoms in the ester and ether groups of DEEM can act as hydrogen bond acceptors. This strong interaction leads to high solubility. Reaction syntheses frequently use ethanol as a solvent for DEEM, confirming this compatibility.<sup>[7][8]</sup>

## Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF)

These solvents have a significant dipole moment but lack O-H bonds. The primary intermolecular force at play is the dipole-dipole interaction between the polar solvent and the polar ester/ether groups of DEEM. This results in good to excellent solubility.

## Non-Polar Solvents (e.g., Hexane, Toluene)

Non-polar solvents interact primarily through weak van der Waals (London dispersion) forces. The solubility of DEEM in these solvents is driven by its non-polar alkyl chains. While the polar functional groups hinder miscibility, DEEM is expected to have at least moderate solubility in solvents like toluene, which can better accommodate its mixed character than highly non-polar alkanes like hexane.<sup>[4]</sup>

## Aqueous Solubility

DEEM is reported to be insoluble in water.<sup>[1][2][5]</sup> Although it can accept hydrogen bonds from water, its large, non-polar hydrocarbon component disrupts the strong hydrogen-bonding network of water, making solvation energetically unfavorable.

## Qualitative and Comparative Solubility Profile

As previously noted, specific quantitative solubility data for DEEM is not readily available in published literature. This is also the case for many similar malonate esters.<sup>[4][9]</sup> However, based on chemical principles and data from technical sheets, a qualitative profile can be constructed (Table 2). For context, quantitative data for the parent compound, diethyl malonate, is included in Table 3 to illustrate general trends, with the caveat that the larger ethoxymethylene group on DEEM will increase its non-polar character compared to diethyl malonate.

Table 2: Qualitative Solubility of **Diethyl 2-(ethoxymethyl)malonate** (DEEM)

Solvent Class	Solvent Example	Expected Solubility	Rationale
Polar Protic	Ethanol	Miscible / Very High	Strong hydrogen bond accepting capability. [7][8]
Polar Aprotic	Acetone	Very High	Strong dipole-dipole interactions.
Polar Aprotic	Ethyl Acetate	Slightly Soluble / High	"Like dissolves like" (both are esters), but some sources indicate only slight solubility.[1] [2]
Polar Aprotic	Chloroform	Slightly Soluble	Indicated as slightly soluble in technical data.[1][2]
Non-Polar	Toluene	Soluble	Aromatic ring and moderate polarity can solvate both parts of the DEEM molecule. [8]
Non-Polar	Hexane	Sparingly Soluble	Poor match for the polar ester/ether groups.
Aqueous	Water	Insoluble	Large hydrophobic region dominates.[1] [2][5]

Table 3: Quantitative Solubility of Diethyl Malonate (for Comparison)

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	20 g/L	20	[10]
60% Ethanol	1 mL in 1.5 mL	Not Specified	[10]
Acetone	Very Soluble	Not Specified	[10]
Benzene	Very Soluble	Not Specified	[10]
Ether	Miscible	Not Specified	[10]

The lower water solubility and higher miscibility with alcohols and ethers for diethyl malonate support the predicted behavior for the slightly more hydrophobic DEEM.

## Experimental Protocol for Quantitative Solubility Determination

Given the absence of published data, researchers must often determine solubility experimentally. The following protocol describes a robust gravimetric method for determining the solubility of a liquid solute like DEEM in an organic solvent.

### Causality and Self-Validation

This protocol is designed as a self-validating system. The core principle is achieving a true thermodynamic equilibrium between the solute and solvent. Vigorous mixing ensures maximum contact, the settling period allows undissolved solute to separate, and performing the experiment in triplicate validates the reproducibility of the results. The final drying to a constant mass is a critical control step to ensure all solvent has been removed, providing an accurate mass for the dissolved solute.

### Materials and Equipment

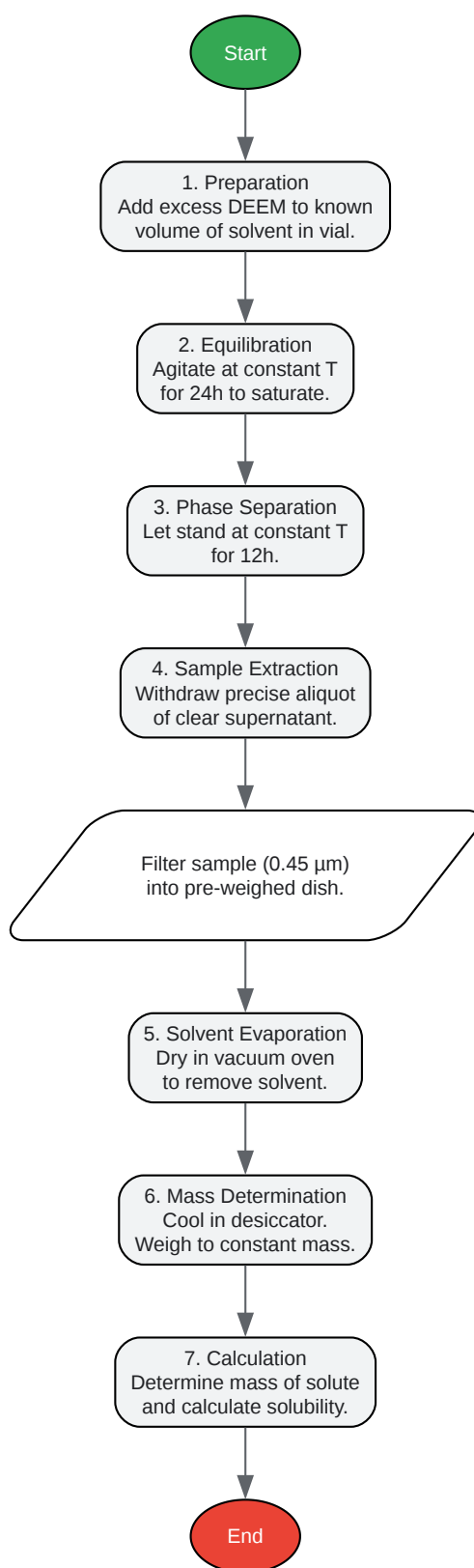
- **Diethyl 2-(ethoxymethyl)malonate** (high purity)
- Selected organic solvents (analytical grade)
- Glass vials with PTFE-lined screw caps (e.g., 20 mL)

- Thermostatically controlled shaker or water bath
- Analytical balance (readable to 0.1 mg)
- Calibrated pipettes and syringes
- Syringe filters (0.45  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- Pre-weighed glass weighing dishes or vials
- Vacuum oven or desiccator

## Step-by-Step Methodology

- **Preparation:** Add an excess amount of DEEM to a vial containing a known volume or mass of the chosen solvent (e.g., 5 mL of DEEM to 10 mL of solvent). An excess is critical to ensure saturation.
- **Equilibration:** Tightly cap the vial. Place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, let the vial stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved DEEM to form a distinct separate layer.
- **Sample Extraction:** Carefully extract a precise aliquot (e.g., 2.00 mL) of the clear, supernatant solvent phase using a calibrated pipette or syringe. To avoid contamination from the undissolved layer, draw the sample from the upper portion of the solvent. For added certainty, pass the extracted sample through a syringe filter into a pre-weighed (tared) glass weighing dish.
- **Solvent Evaporation:** Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to evaporate the solvent. The temperature should be well below the boiling point of DEEM to prevent its loss. Alternatively, use a gentle stream of nitrogen or a desiccator.

- **Mass Determination:** Once all solvent appears to have evaporated, continue drying the dish to a constant mass. This is achieved by cycles of drying for 1-2 hours, cooling to room temperature in a desiccator, and weighing. The process is complete when two consecutive weighings are within  $\pm 0.2$  mg.
- **Calculation:** Calculate the solubility using the following formula:  $\text{Solubility (g / 100 mL)} = (\text{Final Mass of Dish} + \text{Solute} - \text{Tare Mass of Dish}) / (\text{Volume of Aliquot in mL}) * 100$
- **Repeatability:** Perform the entire procedure in triplicate for each solvent to ensure the precision and reliability of the data. Report the average and standard deviation.



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Figure 2: Experimental workflow for solubility determination.

## Conclusion and Practical Implications

**Diethyl 2-(ethoxymethyl)malonate** exhibits a solubility profile characteristic of a moderately polar molecule with significant non-polar features. It demonstrates high solubility in polar organic solvents like ethanol and acetone, moderate to high solubility in solvents like toluene and ethyl acetate, and is insoluble in water. This behavior is predictable from its molecular structure, which contains both hydrogen bond accepting ester/ether groups and non-polar alkyl chains.

The documented lack of precise quantitative solubility data necessitates that researchers and process chemists determine these values for their specific systems. The provided experimental protocol offers a reliable and validated method for this purpose. A thorough understanding of DEEM's solubility is not merely academic; it is a practical necessity for its effective use in the synthesis of pharmaceuticals and other high-value chemicals, enabling rational solvent selection for reactions, efficient product isolation, and robust process design.

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- To cite this document: BenchChem. [solubility of diethyl 2-(ethoxymethyl)malonate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605028#solubility-of-diethyl-2-ethoxymethyl-malonate-in-organic-solvents]

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